molecular formula C10H10N2O B13326788 2-Amino-4-cyclopropoxybenzonitrile

2-Amino-4-cyclopropoxybenzonitrile

Cat. No.: B13326788
M. Wt: 174.20 g/mol
InChI Key: OBBBLKCDRCCFPB-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of benzonitrile, featuring an amino group at the second position and a cyclopropoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropoxybenzonitrile typically involves the reaction of 4-cyclopropoxybenzonitrile with ammonia or an amine source under suitable conditions. One common method is the nucleophilic aromatic substitution reaction, where the amino group is introduced to the aromatic ring. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) are commonly employed.

    Substitution: Electrophiles like bromine (Br) or chloromethane (CHCl) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzonitrile, while reduction of the nitrile group can produce cyclopropoxybenzylamine.

Scientific Research Applications

2-Amino-4-cyclopropoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropoxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Amino-4-ethoxybenzonitrile: Contains an ethoxy group in place of the cyclopropoxy group.

    2-Amino-4-fluorobenzonitrile: Features a fluorine atom instead of the cyclopropoxy group.

Uniqueness

2-Amino-4-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-4-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,12H2

InChI Key

OBBBLKCDRCCFPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C#N)N

Origin of Product

United States

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